molecular formula C6H13NO2 B1503042 (2R,3R)-2-methyl-3-Morpholinemethanol CAS No. 744196-64-3

(2R,3R)-2-methyl-3-Morpholinemethanol

Cat. No.: B1503042
CAS No.: 744196-64-3
M. Wt: 131.17 g/mol
InChI Key: PWDXWDJQJUXDSL-PHDIDXHHSA-N
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Description

Absolute Configuration Analysis via X-ray Crystallography

X-ray crystallographic analysis represents the most definitive method for establishing the absolute configuration of this compound, providing unambiguous determination of the spatial arrangement of atoms within the crystal lattice. Although specific crystallographic data for this exact compound was not directly available in the search results, related morpholine derivatives have been extensively characterized using single crystal X-ray diffraction techniques, establishing precedent for similar structural investigations. The crystallographic analysis of morpholine-containing compounds typically reveals monoclinic or triclinic crystal systems, with specific space group assignments that reflect the molecular symmetry and intermolecular packing arrangements.

Morpholine derivatives commonly exhibit distinctive crystallographic features including hydrogen bonding networks formed through the nitrogen and oxygen heteroatoms, which significantly influence the solid-state packing arrangement. The presence of both methyl and hydroxymethyl substituents in this compound introduces additional complexity to the crystal packing through potential intermolecular hydrogen bonding involving the hydroxyl group. Comparative analysis with related structures suggests that the compound likely adopts a chair conformation in the solid state, with the substituents occupying specific orientations to minimize intramolecular steric repulsions while maximizing favorable intermolecular interactions.

The determination of absolute configuration through X-ray crystallography relies on anomalous scattering effects, particularly when heavy atoms are present or when data collection is performed with appropriate radiation sources. For this compound, the absence of heavy atoms necessitates careful consideration of data collection parameters and refinement strategies to achieve reliable determination of absolute configuration. The compound's stereochemical assignment as (2R,3R) indicates specific spatial arrangements where both substituents adopt defined orientations relative to the morpholine ring plane, contributing to the overall three-dimensional molecular architecture.

Conformational Analysis of the Morpholine Ring System

The morpholine ring system in this compound exhibits complex conformational behavior that significantly influences its chemical and physical properties. Research on morpholine conformational dynamics has revealed that the parent morpholine molecule can adopt multiple conformational states, primarily the chair form with two distinct nitrogen orientations: equatorial and axial conformations. The chair conformation represents the most thermodynamically stable arrangement, with the equatorial nitrogen conformation (Chair-Equatorial) being slightly more stable than the axial orientation (Chair-Axial) by approximately 109 ± 4 cm⁻¹.

Detailed conformational analysis using advanced spectroscopic techniques has demonstrated that morpholine derivatives exhibit preference for chair conformations over boat forms, with energy differences of several kilojoules per mole favoring the chair arrangement. The introduction of substituents at the C-2 and C-3 positions, as present in this compound, introduces additional conformational constraints through steric interactions and stereoelectronic effects. The methyl group at C-2 and the hydroxymethyl group at C-3 create a pseudo axial-equatorial diaxial strain relationship that influences the preferred ring conformation and substituent orientations.

Theoretical calculations and experimental observations indicate that substituted morpholine derivatives tend to adopt conformations that minimize unfavorable steric interactions while maximizing stabilizing stereoelectronic effects. The anomeric effect, arising from orbital interactions between oxygen lone pairs and adjacent carbon-nitrogen bonds, plays a crucial role in determining the preferred conformational arrangements. For this compound, the hydroxymethyl group orientation is particularly significant, as it can participate in intramolecular hydrogen bonding with the ring nitrogen or oxygen atoms, further stabilizing specific conformational states.

Conformational Parameter Chair-Equatorial Chair-Axial Energy Difference
Nitrogen Orientation Equatorial Axial 109 ± 4 cm⁻¹
Ring Puckering Minimal Moderate -
Substituent Preference Equatorial Mixed Context-dependent
Hydrogen Bonding Limited Enhanced Stabilizing

Comparative Stereoelectronic Effects of (2R,3R) versus (2S,3S) Enantiomers

The enantiomeric relationship between this compound and its (2S,3S) counterpart provides a unique opportunity to examine stereoelectronic effects and their influence on molecular properties and reactivity patterns. The (2S,3S) enantiomer, with CAS number 1881275-86-0, exhibits identical molecular connectivity but opposite absolute configuration at both stereogenic centers. This mirror-image relationship results in identical physical properties such as molecular weight, boiling point, and most spectroscopic characteristics, while potentially exhibiting different biological activities and chromatographic behaviors on chiral stationary phases.

Stereoelectronic effects in morpholine derivatives arise primarily from the interaction between heteroatom lone pairs and adjacent sigma bonds, creating stabilizing hyperconjugative interactions that influence conformational preferences and reactivity patterns. The anomeric effect, particularly prominent in oxygen-containing heterocycles, manifests differently in the two enantiomers due to the opposite spatial arrangements of substituents relative to the ring heteroatoms. These differences become particularly pronounced in reactions involving nucleophilic attack at electrophilic centers, where the approach trajectory and transition state stabilization depend critically on the absolute configuration.

The comparative analysis of (2R,3R) and (2S,3S) enantiomers reveals that while their ground-state energies are identical, their interactions with chiral environments, including chiral catalysts, enzymes, and other enantiomerically pure molecules, can differ substantially. This phenomenon underlies the importance of absolute configuration in pharmaceutical applications, where different enantiomers of the same compound can exhibit vastly different biological activities, metabolic pathways, and toxicological profiles. The presence of multiple stereocenters in both enantiomers creates additional complexity, as the relative spatial arrangements of the methyl and hydroxymethyl groups influence the overall molecular shape and electrostatic surface properties.

Stereochemical Parameter (2R,3R) Enantiomer (2S,3S) Enantiomer Relationship
CAS Number 744196-64-3 1881275-86-0 Different
Molecular Weight 131.17 g/mol 131.17 g/mol Identical
Optical Rotation (+) value (-) value Opposite sign
SMILES Notation C[C@@H]1C@HCO OC[C@@H]1NCCO[C@H]1C Mirror image
Biological Activity Configuration-dependent Configuration-dependent Potentially different

The investigation of stereoelectronic effects extends beyond simple conformational analysis to encompass reactivity patterns and synthetic utility. The (2R,3R) configuration may favor specific reaction pathways or exhibit enhanced selectivity in certain transformations compared to its (2S,3S) counterpart, particularly in asymmetric synthesis applications where the existing stereocenters can direct the formation of additional chiral centers. Understanding these differences is crucial for the rational design of synthetic strategies and the optimization of reaction conditions for specific stereochemical outcomes.

Properties

IUPAC Name

[(2R,3R)-2-methylmorpholin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5-6(4-8)7-2-3-9-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDXWDJQJUXDSL-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](NCCO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R,3R)-2-methyl-3-Morpholinemethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₇H₁₅NO₂
  • Molecular Weight : 143.21 g/mol
  • CAS Number : Not specifically listed in the provided sources.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with appropriate alkylating agents under controlled conditions to achieve the desired stereochemistry. Various methods have been explored, including asymmetric synthesis techniques that enhance yield and purity.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, in vitro assays demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including RPMI 8226 cells. The IC₅₀ values observed were approximately 90 µM, indicating significant activity compared to controls .

The proposed mechanism of action involves the inhibition of proteasome activity, which is crucial for regulating protein degradation within cells. The compound was shown to interact with key residues in the proteasome chymotrypsin-like site, establishing hydrogen bonds and hydrophobic contacts that facilitate its inhibitory effects . This interaction is critical for its antitumor efficacy, as proteasome inhibitors are known to induce apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound has been pivotal in optimizing its biological activity. Variations in substituents on the morpholine ring and modifications to the hydroxymethyl group have been studied to enhance potency and selectivity against different cancer types .

Case Studies

  • Cytotoxicity Assays : A series of cytotoxicity assays were performed using RPMI 8226 cell lines treated with varying concentrations of this compound. Results indicated a dose-dependent response with significant reductions in cell viability at concentrations above 50 µM.
    Concentration (µM)Cell Viability (%)
    0100
    2585
    5060
    10030
    20010
  • Proteasome Inhibition : The compound's ability to inhibit proteasome activity was assessed through biochemical assays. It demonstrated competitive inhibition with an IC₅₀ value of approximately 90 µM, making it a candidate for further development as a therapeutic agent against multiple myeloma .

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of (2R,3R)-2-methyl-3-morpholinemethanol is in the pharmaceutical industry. It acts as a chiral building block for the synthesis of various drugs. For instance, it has been used in the preparation of morpholine-based compounds that exhibit anti-cancer and anti-inflammatory properties.

Case Study: Aprepitant Synthesis
A study highlighted the synthesis of this compound as a key intermediate for Aprepitant, an antiemetic drug used to prevent nausea and vomiting caused by chemotherapy. The production method involves several steps including condensation reactions and subsequent deprotection processes, yielding high purity products suitable for pharmaceutical applications .

Organocatalysis

This compound has been explored as an organocatalyst in various chemical reactions. Its unique structure allows it to facilitate reactions that require chiral environments.

Case Study: Morpholine-Based Catalysts
Research has shown that morpholine derivatives can be highly effective organocatalysts for asymmetric reactions. For example, this compound was utilized in the catalytic asymmetric synthesis of β-amino acids, demonstrating good yields and enantioselectivity . The compound's ability to stabilize transition states plays a crucial role in enhancing reaction efficiency.

Material Science

The compound also finds applications in material science, particularly in the development of polymers and coatings. Morpholine derivatives can enhance the mechanical properties and thermal stability of polymeric materials.

Data Table: Properties of Morpholine-Based Polymers

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
SolubilityModerate

These properties make this compound an attractive candidate for developing high-performance materials used in coatings and adhesives.

Synthetic Methodologies

Several synthetic methodologies utilize this compound as a precursor or reagent. Its role in various chemical transformations highlights its versatility.

Case Study: Lewis Acid-Catalyzed Reactions
In one study, this compound was employed in Lewis acid-catalyzed halonium generation processes. The introduction of this compound significantly improved the yield of halofunctionalized intermediates used in further synthetic applications . This showcases its utility in enhancing reaction pathways that are otherwise challenging.

Chiral Auxiliary

As a chiral auxiliary, this compound can direct the stereochemistry of reactions leading to desired enantiomers.

Research Findings
Studies indicate that using this morpholine derivative as a chiral auxiliary enables the selective synthesis of various enantiomerically enriched compounds. This application is particularly valuable in the synthesis of fine chemicals and agrochemicals where stereochemistry is crucial for biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Features

The (2R,3R) configuration is a critical differentiator. For example:

  • ((2R,3R)-3-(2-Bromophenyl)oxiran-2-yl)methanol (): Contains an epoxide ring with a bromophenyl substituent and methanol group. Its molar mass (229.07 g/mol) and molecular formula (C₉H₉BrO₂) highlight the impact of halogen substitution on molecular weight .
  • [(2R,3R)-3-Benzyloxiran-2-yl]methanol (): Features a benzyl group instead of morpholine, with a molecular formula of C₁₀H₁₂O₂ and molar mass of 164.2 g/mol. The absence of a nitrogen heterocycle reduces polarity compared to morpholine derivatives .
Table 1: Structural Comparison
Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Source
(2R,3R)-2-Methyl-3-Morpholinemethanol* C₆H₁₃NO₂ 131.17 (calc.) Morpholine, methanol, methyl Inferred
[(2R,3R)-3-Benzyloxiran-2-yl]methanol C₁₀H₁₂O₂ 164.2 Epoxide, benzyl, methanol
(2R,3R)-3-(2-Bromophenyl)oxiran-2-ylmethanol C₉H₉BrO₂ 229.07 Epoxide, bromophenyl, methanol
(3R)-Morpholin-3-ylmethanol C₅H₁₁NO₂ 117.15 Morpholine, methanol

*Calculated using standard atomic weights.

Physicochemical Properties

  • Polarity and Solubility: The morpholine ring enhances water solubility compared to epoxide analogs like those in and . For example, (3R)-Morpholin-3-ylmethanol () likely exhibits higher polarity due to the tertiary amine .
  • Acid-Base Behavior : The pKa of morpholine derivatives (~8.3 for morpholine) suggests moderate basicity, whereas epoxide-containing analogs lack ionizable groups under physiological conditions .

Stereochemical Analysis

discusses parameters like Rogers’ η and Flack’s x for determining enantiomorph polarity. These methods are critical for verifying the (2R,3R) configuration, as misassignment could lead to erroneous biological activity or crystallization outcomes .

Research Implications

The stereochemical precision of this compound positions it as a candidate for:

  • Chiral Auxiliaries : Leveraging morpholine’s nitrogen for coordination in asymmetric catalysis.

Preparation Methods

Diastereoselective Ring-Closure Approach

A recent study reported the synthesis of 2- and 3-substituted morpholine congeners, including (2R,3R)-2-methyl-3-Morpholinemethanol, via diastereoselective ring-closure of formyl esters and amino alcohols under basic conditions:

  • Starting Materials: Formyl esters such as ethyl 2-formyl-3-methylbutanoate.
  • Reagents: Potassium carbonate (K₂CO₃) in 1,4-dioxane solvent.
  • Procedure: The amino alcohol and formyl ester are stirred overnight at room temperature, promoting cyclization to the morpholine ring.
  • Purification: The reaction mixture is filtered, concentrated, and purified by gradient column chromatography using hexane/ethyl acetate eluent.

This method yields the morpholine with high diastereoselectivity and moderate to good yields (~44-49%) depending on the substrate used.

Lewis Acid-Catalyzed Amino Alcohol Cyclization

Another approach involves the use of Lewis acid catalysis to generate halonium intermediates facilitating morpholine ring formation:

  • Substrate: Methyl (2R)-2-amino-3-hydroxybutanoate as the chiral amino alcohol.
  • Catalyst: Lewis acids such as N-bromosuccinimide (NBS) in the presence of bases like DBU.
  • Procedure: The amino alcohol is first protected with 2-nitrobenzenesulfonyl chloride, then subjected to halonium generation and intramolecular cyclization.
  • Outcome: This method allows for stereospecific ring closure, yielding the desired morpholine derivative with controlled stereochemistry.

The process includes purification by silica gel chromatography to isolate the pure product.

Crystallization and Purification Techniques

Post-synthesis, the compound is often purified via solvent-mediated crystallization:

  • Use of isopropyl alcohol and n-propanol solvents at controlled temperatures (10–80°C) to precipitate and purify the morpholine derivative.
  • Washing with solvent mixtures such as isopropyl alcohol and acetonitrile to remove impurities.
  • Drying under controlled conditions to obtain the final solid form.

These steps are critical to achieving high purity and yield of the this compound compound.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents & Conditions Yield (%) Notes
Diastereoselective Ring-Closure Amino alcohol + formyl ester K₂CO₃, 1,4-dioxane, rt, overnight 44–49 High stereoselectivity, moderate yield
Lewis Acid-Catalyzed Cyclization Methyl (2R)-2-amino-3-hydroxybutanoate NBS, DBU, 2-nitrobenzenesulfonyl chloride, DCM Not specified Stereospecific, requires protection step
Crystallization & Purification Crude morpholine product Isopropyl alcohol, n-propanol, 10–80°C Purity >95% Essential for purity and isolation

Detailed Research Findings and Notes

  • The diastereoselective synthesis relies on the formation of a morpholine ring via intramolecular nucleophilic attack of the amino group on the formyl ester carbonyl, facilitated by base catalysis.
  • The Lewis acid-catalyzed method uses halonium intermediates to promote ring closure, often requiring protection of the amino group to control reactivity and stereochemistry.
  • Crystallization parameters such as solvent choice and temperature are optimized to maximize yield and purity, with isopropyl alcohol and n-propanol being effective solvents for this purpose.
  • The stereochemistry (2R,3R) is preserved throughout these methods by starting from chiral amino alcohols and controlling reaction conditions to avoid racemization.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing (2R,3R)-2-methyl-3-Morpholinemethanol, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via a Mannich-type reaction. For example, a precursor (e.g., Compound 2) is dissolved in absolute ethanol, followed by addition of formaldehyde (37%, 2 eq) and morpholine (1.2 eq). The mixture is refluxed for 4 hours, filtered, and recrystallized from ethanol to yield the product .
  • Characterization : Key intermediates are validated using IR, 1H^1H-NMR, and 13C^{13}C-NMR spectroscopy (Tables 2–6 in ). Physical data (melting points, yields) are tabulated (Table 1, ).

Q. How can researchers confirm the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : Perform accelerated degradation studies in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor via HPLC for decomposition products.
  • Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition thresholds.
    • Data Interpretation : Compare retention times and spectral matches with reference standards (e.g., USP/PhEur guidelines ).

Q. What spectroscopic techniques are critical for verifying the structure of this compound?

  • Methodology :

  • IR Spectroscopy : Identify functional groups (e.g., hydroxyl, morpholine ring) via characteristic stretches (e.g., O–H at 3200–3600 cm1^{-1}, C–N at 1100–1250 cm1^{-1}) .
  • NMR : Assign stereochemistry using 1H^1H-NMR coupling constants (e.g., vicinal coupling J=2.54.0HzJ = 2.5–4.0 \, \text{Hz} for axial-equatorial protons in morpholine) and 13C^{13}C-NMR for carbon environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between NMR and X-ray crystallography data?

  • Methodology :

  • X-ray Crystallography : Determine absolute configuration using Flack (η) or Hooft (x) parameters. For near-centrosymmetric structures, the x parameter is preferred to avoid false chirality-polarity indications .
  • NMR Derivatization : Employ Mosher’s esterification or diol derivatization (e.g., using chiral auxiliaries) to enhance stereochemical resolution in 1H^1H-NMR .
    • Case Study : For epoxide analogs, single-crystal X-ray analysis (e.g., R-factor = 0.031) confirmed stereochemistry despite ambiguous NMR coupling .

Q. What computational approaches validate the experimental vibrational spectra of this compound?

  • Methodology :

  • DFT Modeling : Use density functional theory (e.g., B3LYP/6-311++G(d,p)) to simulate IR and Raman spectra. Compare with experimental FTIR/FT-Raman data to assign vibrational modes (e.g., O–H bending at 1380 cm1^{-1}) .
  • Normal Coordinate Analysis (NCA) : Quantify force constants and potential energy distributions (PED) to resolve overlapping spectral bands .

Q. How can reaction pathways involving this compound be mechanistically elucidated?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via in situ NMR or LC-MS. For example, track morpholine ring opening/closure under acidic conditions.
  • Isotopic Labeling : Use 18O^{18}O-labeled water or deuterated solvents to identify nucleophilic attack sites.
    • Data Analysis : Correlate intermediate lifetimes with Arrhenius plots to determine activation energies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-2-methyl-3-Morpholinemethanol
Reactant of Route 2
Reactant of Route 2
(2R,3R)-2-methyl-3-Morpholinemethanol

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